2-(4-chlorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide typically involves multiple steps, including the formation of the triazolo[3,2-b][1,3]thiazole core and subsequent functionalization. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the chlorophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase and cholinesterase inhibitors.
Material Science: The thiophene moiety makes it a candidate for organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have similar pharmacological properties.
Uniqueness
What sets 2-(4-Chlorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide apart is its unique combination of the triazolo[3,2-b][1,3]thiazole and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various fields of research.
Properties
Molecular Formula |
C18H15ClN4OS2 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H15ClN4OS2/c19-13-5-3-12(4-6-13)10-16(24)20-8-7-14-11-26-18-21-17(22-23(14)18)15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,24) |
InChI Key |
SXQCLOPYLAPOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.